Crystal Violet

Catalog No.
M. Wt
408 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crystal Violet

CAS Number


Product Name

Crystal Violet



Molecular Formula


Molecular Weight

408 g/mol



InChI Key





less than 1 mg/mL at 86° F (NTP, 1992)
Very soluble in water, chloroform
In ethylene glycol methyl ether, 30 mg/mL; in ethanol, 30 mg/mL
Solubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylene
In water, 4,000 mg/L at 25 °C


C.I. 42555, Chloride, Hexamethylpararosaniline, Chloride, Methylrosaniline, Crystal Violet, FNA, Gentiaanviolet, Gentiaanviolet FNA, Gentian Violet, Hexamethylpararosaniline Chloride, Kristallviolett Lösung, Kristallviolett-Lösung, Methyl Violet, Methylrosaniline Chloride, Vigencial, Violet, Crystal, Violet, Gentian, Violet, Methyl

Canonical SMILES



The exact mass of the compound Crystal Violet is 407.2128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 86° f (ntp, 1992)very soluble in water, chloroformin ethylene glycol methyl ether, 30 mg/ml; in ethanol, 30 mg/mlsolubility (%): water 0.2-1.7; ethanol 3-14; acetone 0.4; chloroform 5.1; insoluble in xylenein water, 4,000 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757050. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Crystal Violet in Cell Biology Research

  • Nuclear Staining

    Crystal violet acts as a cationic dye, meaning it has a positive charge that attracts to the negatively charged phosphate groups in DNA []. This property makes it a valuable tool for staining cell nuclei, allowing researchers to visualize and quantify cellular DNA content. The intensity of the stain is proportional to the amount of DNA present, which can be helpful in studies investigating cell proliferation and cell cycle progression [].

  • Cell Counting

    By staining the nuclei of adherent cells (cells that grow attached to a surface), crystal violet allows researchers to perform cell counts. After staining and lysing (breaking open) the cells, the amount of released crystal violet can be measured using a spectrophotometer. This measurement correlates with the number of cells present in the sample [].

Crystal Violet in Microbiology Research

Crystal violet plays a significant role in microbiology research, particularly in bacterial identification:

  • Gram Staining

    Crystal violet is the primary stain used in the Gram staining technique, a cornerstone of bacterial classification []. This technique differentiates bacteria based on their cell wall structure. Crystal violet initially stains all bacteria, but subsequent steps using decolorizer and counterstain differentiate between Gram-positive and Gram-negative bacteria [].

  • Antimicrobial Assays

    Crystal violet can also be used in assays to assess the effectiveness of antimicrobial agents (antibiotics, antifungals). The dye binds to cells, and viable cells can take up the stain. By measuring the amount of crystal violet retained by the cells after treatment with an antimicrobial agent, researchers can determine the agent's efficacy in killing or inhibiting the growth of microorganisms [].


>98% (or refer to the Certificate of Analysis)

Physical Description

Hexamethyl-p-rosaniline chloride is a green to dark green powder. (NTP, 1992)


Dark green powder or greenish, glistening pieces with metallic luster
Green powder
Bright blue-violet crystals

Exact Mass



0.96 (LogP)
log Kow = 0.51


Solid powder

Melting Point

419 °F (Decomposes) (NTP, 1992)
215 °C (decomposes)


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Anti-Infective Agents, Local; Antinematodal Agents; Rosaniline Dyes
Gentian violet has been used in medicine for almost 100 years: as an antiseptic for external use, as an antihelminthic agent by oral administration, and more recently, as a blood additive to prevent transmission of Chagas' disease. ...
THERAPEUTIC CATEGORY: Anti-infective (topical). Has been used as anthelmintic (Nematodes), Blood additive to prevent transmission of Chagas disease by blood transfusion
THERAPEUTIC CATEGORY (VET): Anti-infective (topical); mycostatic agent in poultry feed
...Acts against the causative organism of Vincent's angina & against many strains of Monilia, Torula, Epidermophyton, & Trichophyton. Among the many conditions which have been treated ... cystitis & urethritis, suppurating joint infections, eczematoid dermatitis, furunculosis, recurrent dermatomycosis, chronic ulcers, bed sores, impetigo, pruritus ani, leukorrhea & vaginitis, etc. The drug has been largely outmoded by antibiotics & systemic antibacterial drugs, not so much because of its inefficacy but because of its cosmetic effects & staining of clothing. /Former/
The dye has been employed in the treatment of burns. This forms a pliable eschar & helps to control infection from gram-positive organisms. However, it is little used today for this purpose. Gentian violet is ... an effective anthelmintic useful in the treatment of strongyloides & oxyuris infestations. /Former/
Gentian violet is bacteriostatic & bactericidal to gram-positive bacteria & to many fungi. Gram-negative & acid-fast bacteria are very resistant to the drug. Once widely employed in the control of many types of infections. It has been used for superficial pyogenic infections, impetigo, Vincent's infection, & chronic & irritative lesions & dermatitides. It is still occasionally employed in treatment of fungal infections. For direct application to tissues, the dye is used in concentrations of 0.02% to 1%. Vaginal suppositories contain 17 mg, while vaginal tablets contain 2 mg. For instillations in closed cavities, the concentration is reduced to 0.01%. /Former/


Gentian Violet is a blue, aniline-derived dye with antifungal and antimitotic properties. Gentian violet (GV) dissociates into positive (GV+) and negative ions (Cl-) that penetrate both gram-positive and gram-negative bacterial cells. The GV+ ions interact with negatively charged components of the bacterial cell wall including lipopolysaccharide, peptidoglycan and DNA. This agent is also a mutagen and mitotic poison. GV elicits a photodynamic action mediated by a free-radical mechanism. Furthermore, this agent dissipates the action potential on prokaryotic or eukaryotic membranes by inducing permeability, thereby leading to respiratory inhibition and subsequent cell death.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Vapor Pressure

1.02X10-13 mm Hg at 25 °C (est)


Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard


Pharmaceutical grades of Basic Violet 3 have been purified to reduce the heavy metal salt content below the limits of 10 ppm for arsenic and 30 ppm for lead. Although the term Gentian Violet is used, the structure given is for Basic Violet 3.

Other CAS




Drug Warnings

Permanent pigmentation of the skin can result from contact of gentian violet with granulation tissue, & the dye should not be applied to ulcerative lesions of the face. The staining properties are a distinct disadvantage.
Oral ulceration developed in 6 neonates who were treated for oral candidiasis with gentian (crystal) violet. A 0.5 or 1% aq soln was used and applications were made twice daily.

Use Classification

Agrochemicals -> Bactericides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> VETERINARY_DRUG; -> JECFA Functional Classes

Methods of Manufacturing

The production of crystal violet can also be carried out as a one-pot reaction by condensing dimethylaniline with formaldehyde to 4,4'-methylenebis(N,N-dimethylaniline), which is reacted with dimethylaniline and simultaneously oxidized to the dye by atmospheric oxygen in the presence of (dihydrodibenzotetraaza(14)annulene)iron and chloranil. Vanadium and molybdenum compounds and nitrous gases can also be used as oxidation catalysts together with chloranil.
The dyes are manufactured by oxidizing a mixture of aniline and p-toluidine, the oxidizing agent most commonly used being arsenic acid. Nitrobenzene has also been used. Pure Basic Violet 3 has been made by the action of carbonyl chloride (phosgene) on N,N-dimethylaniline.

General Manufacturing Information

Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1): ACTIVE
FDA has determined that neither Basic Violet 1 nor Basic Violet 3 is generally recognized as safe for use in animal feed or safe and effective for any veterinary drug use (21CFR500.29 and 21CFR500.30).
FDA has not approved the /use of gentian violet/ antibiotic as a drug in aquacultured food-producing animals
Prior to about 1950 gentian violet was found in most copying or indelible pencils. They were the cause of many serious ocular injuries. Accidents in which small bits of the writing tip became imbedded in the cornea led frequently to necrosis and permanent opacification. In more recent years pencil manufacturers have replaced gentian violet with acidic (anionic) dyes which are not recognized to produce such damage.
Gentian violet added to the culture media served as a selective factor for auxotrophic mutants of Escherichia coli, permitting growth of the auxotrophs but inhibiting that of the nonmutated parent strains. Thus, gentian violet could be useful tool in the isolation of induced mutants, both in commercial & applied situations & in the selection of mutants for fundamental research.

Analytic Laboratory Methods

A thin layer chromatography method for the determination of methyl violet in crystal violet (gentian violet) formulations is presented. Rf values for the spots corresponding to the 2 compd are given.
High pressure liquid chromatographic analysis of residues of gentian violet (a toxic and possibly mutagenic compound) in animal feed and wastewater at levels of 1,000 ppm down to 10 ppb and 10 ppb, respectively.

Clinical Laboratory Methods

High pressure liquid chromatographic analysis of residues of gentian violet (a toxic and possibly mutagenic compound) in human urine at level of 1 ppb.


Modify: 2023-08-15

Govindachari TR, Viswnathan N (1972). "the stem bark of Mappia foetida, a tree native to India, has proved to be another source significant for the isolation of camptothecin". Phytochemistry. 11 (12): 3529–31. doi:10.1016/s0031-9422(00)89852-0.

Efferth T, Fu YJ, Zu YG, Schwarz G, Konkimalla VS, Wink M (2007). "Molecular target-guided tumor therapy with natural products derived from traditional Chinese medicine". Current Medicinal Chemistry. 14 (19): 2024–32. doi:10.2174/092986707781368441. PMID 17691944.

"Chemnetbase - Dictionary of Drugs - Camptothecin".

Wang, Xian H (2019). "Design, synthesis, and biological activity evaluation of campthothecin-HAA-Norcantharidin conjugates as antitumor agents in vitro". Chemical Biology & Drug Design. 93 (6): 986–992. doi:10.1111/cbdd.13397. PMID 30218487. S2CID 52277958.

"Chemnetbase - Dictionary of Drugs - Camptothecin".

"Curran Synthesis of Camptothecin". Archived from the original on 2009-09-05.

"Comins Synthesis of Camptothecin". Archived from the original on 2009-09-05.

"Rapaport Synthesis of Camptothecin". Archived from the original on September 7, 2009.

Takimoto CH, Calvo E. "Principles of Oncologic Pharmacotherapy" Archived 2009-05-15 at the Wayback Machine in Pazdur R, Wagman LD, Camphausen KA, Hoskins WJ (eds.) Cancer Management: A Multidisciplinary Approach Archived 2013-10-04 at the Wayback Machine. 11 ed. 2008.

M.E. Wall; M.C.Wani; C.E. Cook; K.H.Palmer; A.I.McPhail; G.A.Sim (1966). "Plant antitumor agents. I. The isolation and structure of camptothecin, a novel alkaloidal leukemia and tumor inhibitor from camptotheca acuminate". Journal of the American Chemical Society. 88 (16): 3888–3890. doi:10.1021/ja00968a057.

G. Samuelsson (2004). Drugs of Natural Origin: a Textbook of Pharmacognosy (5 ed.). Stokkholm: Swedish pharmaceutical press. ISBN 91-974318-4-2.

Isah, Tasiu; Umar, Shahid (September 2018). "Influencing in vitro clonal propagation of Chonemorpha fragrans (moon) Alston by culture media strength, plant growth regulators, carbon source and photo periodic incubation". Journal of Forestry Research. 31: 27–43. doi:10.1007/s11676-018-0794-3. S2CID 52297102.

H. Ulukan; P.W. Swaan (2002). "Camptothecins, a review of their chemotherapeutical potential". Drugs (27 ed.). 62 (2): 2039–2057. doi:10.2165/00003495-200262140-00004. PMID 12269849.

A. J. Lu; Z. S. Zhang; M. Y. Zheng; H. J. Zou; X. M. Luo; H. L. Jiang (2007). "3D-QSAR study of 20 (S)-camptothecin analogs". Acta Pharmacologica Sinica. 28 (2): 307–314. doi:10.1111/j.1745-7254.2007.00477.x. PMID 17241535.

"Camptothecin". DrugBank. Retrieved 9 October 2016.

D. J. Adams; M. L. Wahl; J. L. Flowers; B. Sen; M. Colvin; M. W. Dewhirst; G. Manikumar; M. C. Wani (2005). "Camptothecin analogs with enhanced activity against human breast cancer cells. II. Impact of the tumor pH gradient". Cancer Chemotherapy and Pharmacology. 57 (2): 145–154. doi:10.1007/s00280-005-0008-5. PMID 16001167. S2CID 23652115.

M. R. Redinbo; L. Stewart; P. Kuhn; J. J. Champoux; W. G. J. Hol (1998). "Crystal structure of human topoisomerase I in covalent and noncovalent complexes with DNA". Science. 279 (5356): 1504–1513. Bibcode:1998Sci...279.1504R. doi:10.1126/science.279.5356.1504. PMID 9488644.

Del Bino G, Lassota P, Darzynkiewicz Z (1991). "The S-phase cytotoxicity of camptothecin". Experimental Cell Research. 193 (1): 27–35. doi:10.1016/0014-4827(91)90534-2. PMID 1995300.

Y. Pommier; C. Redon; V.A. Rao; J.A. Seiler; O. Sordet; H. Takemura; S. Antony; L. Meng; Z.Liao; G. Kohlhagen (2003). "Repair of and checkpoint response to topoisomerase I-mediated DNA damage". Mutation Research. 532 (1–2): 173–203. doi:10.1016/j.mrfmmm.2003.08.016. PMID 14643436.

F. Zunino; S. Dallavalle; D. Laccabue; G. Beretta; L. Merlini; G. Pratesi (2002). "Current status and perspectives in the Development of Camptothecins". Current Pharmaceutical Design (27 ed.). 8 (27): 2505–2520. doi:10.2174/1381612023392801. PMID 12369944.

M. K. Chung; S. S. Han; J. C. Kim (2006). "Evaluation of the toxic potentials of a new camptothecin anticancer agent CKD-602 on fertility and early embryonic development in rats". Regulatory Toxicology and Pharmacology. 45 (3): 273–281. doi:10.1016/j.yrtph.2006.05.004. PMID 16814440.

M. Palumbo; C. Sissi; B. Gatto; S. Moro; G. Zagotto (2001). "Quantitation of camptothecin and related compounds". Journal of Chromatography B. 764 (1–2): 121–40. doi:10.1016/S0378-4347(01)00345-0. PMID 11817024.

Venditto, Vincent J.; Simanek, Eric E. (2010-03-02). "Cancer Therapies Utilizing the Camptothecins: A Review of thein VivoLiterature". Molecular Pharmaceutics. 7 (2): 307–349. doi:10.1021/mp900243b. ISSN 1543-8384. PMC 3733266. PMID 20108971.

"Cerulean Raises $24M to Progress Clinical Development of Nanopharmaceuticals". 15 Nov 2010.

Yamazaki, Yasuyo; Kitajima, Mariko; Arita, Masanori; Takayama, Hiromitsu; Sudo, Hiroshi; Yamazaki, Mami; Aimi, Norio; Saito, Kazuki (2004). "Biosynthesis of Camptothecin. In Silico and in Vivo Tracer Study from [1-13C]Glucose". Plant Physiology. 134 (1): 161–170. doi:10.1104/pp.103.029389. ISSN 0032-0889. PMC 316296. PMID 14657405.

Lorence, Argelia; Nessler, Craig L. (2004). "Camptothecin, over four decades of surprising findings". Phytochemistry. 65 (20): 2735–2749. doi:10.1016/j.phytochem.2004.09.001. ISSN 0031-9422. PMID 15474560.

New Light on Alkaloid Biosynthesis and Future Prospects. Academic Press. 27 July 2013. pp. 143–149. ISBN 978-0-08-099411-6.

Hsiang, Y.H., Hertzberg, R., Hecht, S., et al. Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. The Journal of Biological Chemisty 260(27), 14873-14878 (1985).

Marchand, C., Antony, S., Kohn, K.W., et al. A novel norindeniosoquinoline structure reveals a common interfacial inhibitor paradigm for ternary trapping of the topoisomerase I-DNA covalent complex. Mol. Cancer Ther. 5(2), 287-295 (2006).

Dancey, J., and Eisenhauer, E.A. Current perspectives on camptothecins in cancer treatment. Br. J. Cancer 74(3), 327-338 (1996).

Rothenberg, M.L. Topoisomerase I inhibitors: Review and update. Ann. Oncol. 8(9), 837-855 (1997).

Explore Compound Types